molecular formula C6H2Br2Cl2 B2412664 1,3-Dibromo-2,4-dichlorobenzene CAS No. 100191-19-3

1,3-Dibromo-2,4-dichlorobenzene

Cat. No. B2412664
CAS RN: 100191-19-3
M. Wt: 304.79
InChI Key: XEUDFUBIELPUTO-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-dichlorobenzene is a chemical compound with the molecular formula C6H2Br2Cl2 . It has an average mass of 304.794 Da and a monoisotopic mass of 301.790009 Da .


Synthesis Analysis

The synthesis of dibromoalkanes, such as 1,3-Dibromo-2,4-dichlorobenzene, can be achieved through various methods. One common method is dibromination, which involves the use of DMSO and oxalyl bromide as a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2,4-dichlorobenzene consists of a benzene ring with two bromine atoms and two chlorine atoms attached to it . The exact positions of these atoms on the benzene ring can be determined through advanced structural analysis .


Chemical Reactions Analysis

1,3-Dibromo-2,4-dichlorobenzene, like other dibromoalkanes, can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of different Suzuki catalysts .


Physical And Chemical Properties Analysis

1,3-Dibromo-2,4-dichlorobenzene is a compound with a molecular formula of C6H2Br2Cl2 . It has an average mass of 304.794 Da and a monoisotopic mass of 301.790009 Da .

Scientific Research Applications

Proteomics Research

1,3-Dibromo-2,4-dichlorobenzene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, post-translational modifications, or protein conformation.

Organic Synthesis

This compound can serve as a building block in organic synthesis . Organic synthesis is a method of constructing complex organic molecules by connecting together simpler molecules. This process is fundamental in the development of new pharmaceuticals and materials.

Pharmaceuticals

While there isn’t specific information available on the use of 1,3-Dibromo-2,4-dichlorobenzene in pharmaceuticals, brominated and chlorinated compounds are often used in the development of new drugs . Therefore, it’s possible that this compound could have applications in this field.

Agrochemicals

Similar to pharmaceuticals, brominated and chlorinated compounds are also used in the development of agrochemicals . These chemicals are used in agriculture for a variety of purposes, such as pest control or promoting plant growth.

Dyestuff

Brominated and chlorinated compounds can be used in the production of dyes . Therefore, 1,3-Dibromo-2,4-dichlorobenzene could potentially be used in the development of new dyes.

Safety and Hazards

Safety data sheets for similar compounds, such as 1-Bromo-2,3-dichlorobenzene, indicate that these chemicals can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also combustible liquids . Therefore, it is recommended to handle 1,3-Dibromo-2,4-dichlorobenzene with appropriate personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 1,3-Dibromo-2,4-dichlorobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

1,3-Dibromo-2,4-dichlorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

It’s known that the compound can participate inFriedel-Crafts reactions , which are key steps in many biochemical pathways .

Pharmacokinetics

Given its molecular weight of304.79 Da , it’s likely that the compound has good bioavailability.

Result of Action

The result of 1,3-Dibromo-2,4-dichlorobenzene’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions .

Action Environment

The action of 1,3-Dibromo-2,4-dichlorobenzene can be influenced by various environmental factors. For instance, the efficiency of the electrophilic aromatic substitution process can be affected by the presence of other chemical groups on the benzene ring . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

properties

IUPAC Name

1,3-dibromo-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUDFUBIELPUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2,4-dichlorobenzene

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